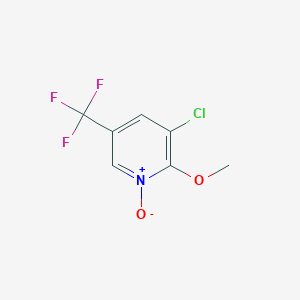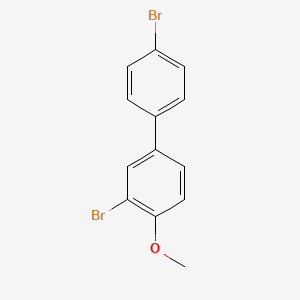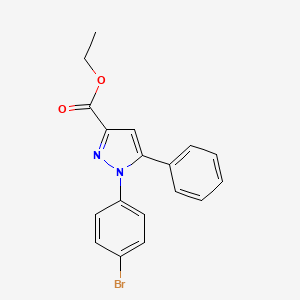
1-hydroxy-5-nitro-8aH-quinolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-nitro-8aH-quinolin-8-one is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₄. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 1-position and a nitro group at the 5-position. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one can be synthesized through various methods. One common approach involves the nitration of 8-hydroxyquinoline, followed by oxidation. The nitration is typically carried out using nitric acid in the presence of sulfuric acid, while the oxidation step can be achieved using agents such as potassium permanganate .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-nitro-8aH-quinolin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting multidrug-resistant cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-hydroxy-5-nitro-8aH-quinolin-8-one involves its interaction with cellular components. The compound’s antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential enzymatic processes in microorganisms. Its anticancer effects are believed to result from the induction of oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-5-nitro-8aH-quinolin-8-one can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Lacks the nitro group, primarily used as a chelating agent.
5-Nitroquinoline: Lacks the hydroxyl group, known for its antimicrobial properties.
8-Hydroxy-5-nitroquinoline: Similar structure but different substitution pattern, used in similar applications but with varying efficacy
Eigenschaften
Molekularformel |
C9H8N2O4 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
1-hydroxy-5-nitro-2,8a-dihydroquinolin-8-one |
InChI |
InChI=1S/C9H8N2O4/c12-8-4-3-7(11(14)15)6-2-1-5-10(13)9(6)8/h1-4,9,13H,5H2 |
InChI-Schlüssel |
JAZYVPGLRDMUCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(C=CC(=O)C2N1O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
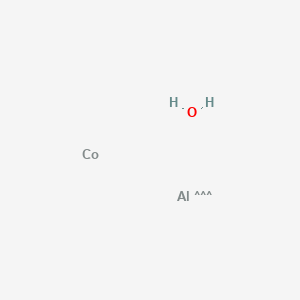
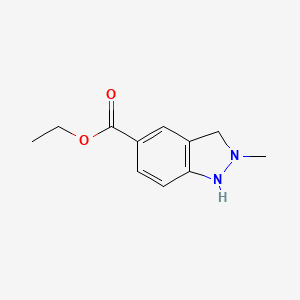
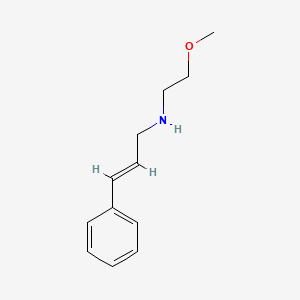
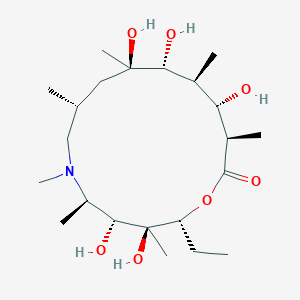
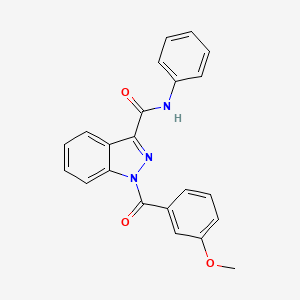
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
